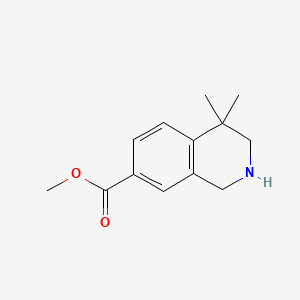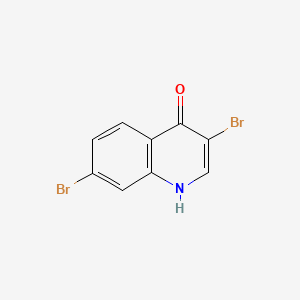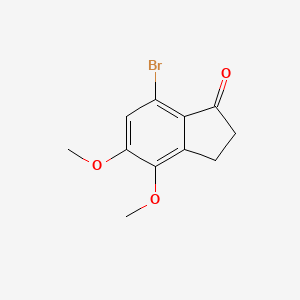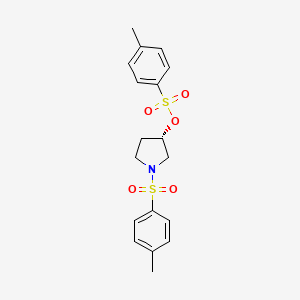
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
1,2,3,4-Tetrahydroisoquinoline (THIQ) has garnered significant attention, as it is the most “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties . THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .Physical And Chemical Properties Analysis
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 161.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 .科学的研究の応用
Neuroprotective Properties
“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate” is a derivative of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous substance with high pharmacological potential . 1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins .
Antagonism to the Glutamatergic System
The compound may play an essential role in neuroprotection through antagonism to the glutamatergic system . This could potentially be beneficial in conditions where glutamate toxicity is a factor, such as in certain neurodegenerative diseases .
Free Radicals Scavenging Properties
1MeTIQ, from which “Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate” is derived, has been shown to have free radicals scavenging properties . This suggests potential applications in conditions where oxidative stress is a factor.
Monoamine Oxidase (MAO) Inhibition
1MeTIQ has been implicated in monoamine oxidase (MAO) inhibition . This could potentially have applications in the treatment of psychiatric and neurological disorders, including depression and Parkinson’s disease.
Substance Abuse Treatment
1MeTIQ has been shown to attenuate craving in cocaine self-administered rats . This suggests that “Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate” could potentially have applications in the treatment of substance abuse.
Synthesis of Other Compounds
“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate” could potentially be used in the synthesis of other compounds. For example, tetrahydroisoquinolines can be formed as condensation products of biogenic amines with aldehydes or α-keto acids .
作用機序
Target of Action
Similar compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq) have been found to interact with dopaminergic neurons .
Mode of Action
It’s worth noting that 1metiq, a related compound, has been reported to demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
Related compounds like 1metiq have been associated with the dopaminergic system .
Result of Action
Related compounds like 1metiq have been reported to have neuroprotective effects .
Action Environment
It’s worth noting that the compound is shipped at room temperature, suggesting that it may be stable under normal environmental conditions .
将来の方向性
特性
IUPAC Name |
methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-6-9(12(15)16-3)4-5-11(10)13/h4-6,14H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAJTDDFQDJQIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745263 |
Source


|
| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
CAS RN |
1203684-64-3 |
Source


|
| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B598043.png)
![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)




![[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride](/img/structure/B598053.png)



![2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione](/img/structure/B598059.png)
![Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B598062.png)

